2-氯-4-甲基喹啉

描述

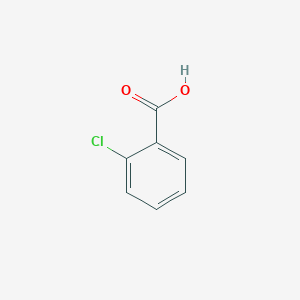

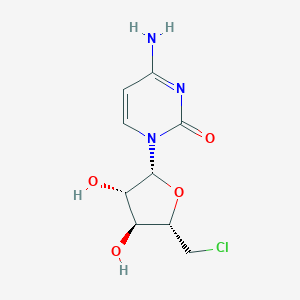

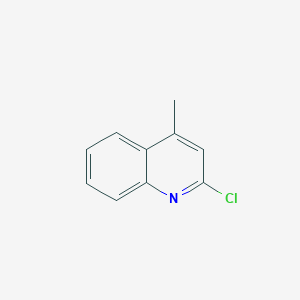

2-Chloro-4-methylquinoline (2C4MQ) is a heterocyclic aromatic compound that is widely used in the synthesis of various organic compounds. It is a colorless liquid with an aromatic odor and is soluble in most organic solvents. 2C4MQ has been used in many scientific research applications, including its ability to act as a catalyst for various reactions and its potential as a therapeutic agent.

科学研究应用

抗癌药物开发

2-氯-4-甲基喹啉:已被确定为设计具有抗癌特性的化合物的核心结构 . 研究人员设计了具有2,4-二取代模式的合成喹啉结构,这些结构对各种癌细胞系表现出强效活性,包括乳腺癌、肺癌和中枢神经系统肿瘤 . 该化合物干预癌细胞增殖的能力使其成为药物化学中宝贵的药效团。

抗菌和抗结核活性

喹啉衍生物,包括具有2-氯-4-甲基取代的那些,已显示出显着的抗菌和抗结核活性 . 这些化合物可以使用绿色化学方法合成,使该过程更具可持续性和环境友好性 . 它们在治疗细菌感染(尤其是耐药菌株)中的应用在药物研究中非常重要。

抗炎应用

喹啉化合物的抗炎特性有据可循,2-氯-4-甲基喹啉在合成可治疗炎症相关疾病的新药中发挥作用 . 这包括开发用于治疗关节炎和炎症性肠病等慢性疾病的药物。

抗氧化剂配方

喹啉衍生物因其抗氧化能力而受到关注,这在对抗氧化应激相关疾病中至关重要 . 2-氯-4-甲基喹啉可能有助于合成抗氧化剂,这些抗氧化剂有助于预防细胞损伤和衰老。

抗疟疾药物合成

喹啉环系在抗疟疾药物中具有历史意义,并且像2-氯-4-甲基这样的修饰继续被研究以增强这些药物的疗效并降低其毒性 . 这在开发针对耐药型疟疾菌株的治疗方法中尤为重要。

抗SARS-CoV-2(COVID-19)研究

最近的研究将喹啉衍生物纳入寻找对抗导致COVID-19的SARS-CoV-2的有效治疗方法的领域 . 2-氯-4-甲基喹啉可能是创造靶向病毒特定机制的抗病毒药物努力的一部分。

心血管疾病管理

基于喹啉结构的化合物正在评估其在管理心血管疾病方面的潜力 . 这包括调节心律、预防血栓形成以及预防缺血性损伤。

化学合成和工业应用

除了药物应用,2-氯-4-甲基喹啉还用于各种化学合成中,作为生产更复杂有机化合物的中间体 <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.org/

安全和危害

未来方向

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Therefore, the future directions of 2-Chloro-4-methylquinoline could be in the development of new methods and synthetic approaches towards organic compounds, as well as a focus on developments in the synthesis of heterocyclic organic compounds of different classes that have pharmacological activity .

作用机制

Target of Action

2-Chloro-4-methylquinoline, also known as 2-Chlorolepidine , is a heterocyclic compound that has been studied for its potential applications in medicinal chemistry . .

Mode of Action

Quinoline derivatives have been known to interact with various biological targets, leading to changes in cellular processes . The specific interactions of 2-Chloro-4-methylquinoline with its targets would need further investigation.

Biochemical Pathways

Quinoline and its derivatives have been reported to have versatile applications in synthetic organic chemistry and are considered vital scaffolds for drug discovery . They are involved in a wide range of synthesis protocols, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .

Result of Action

It’s worth noting that quinoline derivatives have been reported to exhibit substantial biological activities .

Action Environment

Safety data sheets recommend handling the compound in a well-ventilated place and avoiding dust formation .

属性

IUPAC Name |

2-chloro-4-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-6-10(11)12-9-5-3-2-4-8(7)9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFEIMKNQOIFKSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00212808 | |

| Record name | 2-Chloro-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

634-47-9 | |

| Record name | 2-Chloro-4-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=634-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-methylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000634479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-4-methylquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96476 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.191 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloro-4-methylquinoline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U5ATH9EJR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic routes to 2-chloro-4-methylquinoline?

A1: 2-Chloro-4-methylquinoline is often synthesized through the Knorr reaction, a condensation between a β-keto ester and 4-bromoaniline followed by cyclization of the resulting anilide []. Another approach involves the reaction of substituted 4-methylquinolin-2(1H)-ones with phosphorus oxychloride (POCl3) [].

Q2: Can you describe the structural characteristics of 2-chloro-4-methylquinoline?

A2: 2-Chloro-4-methylquinoline (C10H8ClN) is a planar molecule that forms stacked columns in its crystal structure. The molecules within the column interact through C–H⋯N interactions, creating a non-planar R22(8) dimer [].

Q3: What are the typical reactions of 2-chloro-4-methylquinoline with nucleophiles?

A3: The chlorine atom in 2-chloro-4-methylquinoline can be displaced by various nucleophiles. For instance, reaction with sodium azide yields substituted tetrazolo[1,5-a]quinolines instead of the expected 2-azido-4-methylquinolines []. Additionally, reactions with sulfur nucleophiles are also reported [].

Q4: How does the structure of 2-chloro-4-methylquinoline relate to its reactivity in cross-coupling reactions?

A4: The presence of the chlorine atom in the 2-position makes 2-chloro-4-methylquinoline a suitable substrate for nickel-catalyzed cross-coupling reactions with aryllithium compounds. This reaction allows for the formation of a variety of substituted quinolines [].

Q5: Can 2-chloro-4-methylquinoline be used as a building block for more complex structures?

A5: Yes, 2-chloro-4-methylquinoline is a versatile starting material for synthesizing various heterocyclic systems. For example, it can be used to synthesize linear dibenzo[1,8]naphthyridines by reacting with 2-amino-5-chlorobenzophenone []. It can also be used to synthesize 2-(pyrazol-1-yl)-4-methylquinolines through condensation with sodium salts of substituted pyrazoles [].

Q6: How do steric effects influence the reactivity of 2-chloro-4-methylquinoline derivatives?

A6: Studies on the cyclization of substituted anilides derived from 2-chloro-4-methylquinoline have shown that steric effects can significantly influence the reaction outcome []. Similarly, 5-ethyl and 5-isopropyl substituted 2-(pyrazol-1-yl)-4-methylquinoline derivatives exhibit specific conformations due to C-H-N-1 interactions [], highlighting the importance of steric factors in these systems.

Q7: Are there any reported applications of 2-chloro-4-methylquinoline derivatives in materials science?

A7: 2-Chloro-4-methylquinoline has been used as a starting material to synthesize novel red phosphorescent iridium(III) complexes with 4-tert-Butylphenyl-boronic acid. These complexes show promise as potential emitters in organic light-emitting diodes (OLEDs) [].

Q8: What biological activities have been reported for 2-chloro-4-methylquinoline derivatives?

A8: Derivatives of 2-chloro-4-methylquinoline, specifically Cu(II) and Co(II) complexes derived from N1,N2-bis(4-methylquinolin-2-yl)benzene-1,2-diamine, have shown promising antibacterial and antifungal activities. Notably, these metal complexes exhibit enhanced antitubercular activity against Mycobacterium tuberculosis []. Further research is ongoing to explore the potential of these compounds as therapeutic agents.

Q9: Have any structure-activity relationship (SAR) studies been conducted on 2-chloro-4-methylquinoline derivatives?

A9: While specific SAR studies are not detailed in the provided abstracts, research on synthesizing a range of 2-chloro-4-methylquinoline derivatives with various substituents and their subsequent biological evaluation [, , , ] suggests ongoing efforts to understand the relationship between structure and activity in this class of compounds.

Q10: Are there any known analytical methods for the detection and quantification of 2-chloro-4-methylquinoline?

A10: While specific analytical methods are not detailed in the provided abstracts, common techniques like Nuclear Magnetic Resonance (NMR), UV-Visible spectroscopy, Infrared spectroscopy (IR), and Mass Spectrometry (MS) are likely employed for characterization and analysis of 2-chloro-4-methylquinoline and its derivatives [, , , , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。